Ethyl 3-((trifluoromethyl)amino)benzoate
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Overview
Description
Ethyl 3-((trifluoromethyl)amino)benzoate is an organic compound characterized by the presence of a trifluoromethyl group attached to an amino group, which is further connected to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of Ethyl 3-((trifluoromethyl)amino)benzoate may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((trifluoromethyl)amino)benzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Scientific Research Applications
Ethyl 3-((trifluoromethyl)amino)benzoate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Industry: Utilized in the development of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism of action of Ethyl 3-((trifluoromethyl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 3-((trifluoromethyl)amino)benzoate can be compared with other trifluoromethyl-containing compounds, such as:
Fluoxetine: An antidepressant with a trifluoromethyl group that enhances its pharmacological activity.
The uniqueness of this compound lies in its specific structure, which combines the trifluoromethyl group with an amino benzoate ester, providing distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions and interact with diverse molecular targets, making it a valuable tool in research and development.
Properties
Molecular Formula |
C10H10F3NO2 |
---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
ethyl 3-(trifluoromethylamino)benzoate |
InChI |
InChI=1S/C10H10F3NO2/c1-2-16-9(15)7-4-3-5-8(6-7)14-10(11,12)13/h3-6,14H,2H2,1H3 |
InChI Key |
GYVWKHMLLPGNMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(F)(F)F |
Origin of Product |
United States |
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